![molecular formula C10H10ClNO3 B095223 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 15386-96-6](/img/structure/B95223.png)

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

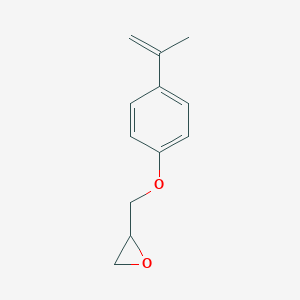

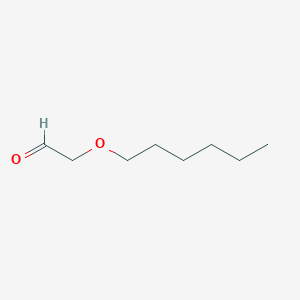

The compound 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid is a derivative of butanoic acid with a chlorophenyl amino group and an oxo functional group. This structure is related to various compounds that have been synthesized and analyzed for their molecular structure, vibrational spectra, and electronic properties. The related compounds have been studied using various spectroscopic methods and theoretical calculations to understand their molecular conformations and potential applications in different fields such as materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves ring-opening reactions and copper-catalyzed cross-coupling reactions. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by reacting itaconic anhydride with 3-aminoacetophenone . Another related surfactant compound with a benzene ring was synthesized using a novel copper-catalyzed cross-coupling reaction . These methods demonstrate the versatility in synthesizing chlorophenyl amino derivatives of butanoic acid.

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction studies. The crystal structure of one such compound was found to belong to the triclinic unit cell with specific dimensions and space group, indicating the precise arrangement of molecules in the solid state . The geometrical parameters obtained from these studies are in good agreement with those calculated using density functional theory (DFT), which suggests the reliability of the computational methods used .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule. The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties, which are important for materials used in electronic and photonic devices . The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by their vibrational spectra, hyperpolarizability, molecular electrostatic potential, and thermal analysis. The vibrational studies, including FT-IR and Raman spectra, provide insights into the potential energy distribution within the molecule . The thermal stability has been determined using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), which are crucial for understanding the behavior of these compounds under various temperature conditions . Additionally, the formation of unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) has been observed for a surfactant derivative, which is significant for applications in detergency and emulsification .

Aplicaciones Científicas De Investigación

Molecular Docking and Structural Analysis

Molecular Docking and Vibrational Studies : A study conducted on derivatives of butanoic acid, including compounds similar to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, revealed their potential in molecular docking. These compounds showed good biological activities and could inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari et al., 2018).

FT-IR, Molecular Structure, and Hyperpolarizability Analysis : Another study on a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, focused on its structural analysis using FT-IR, NMR, and X-ray diffraction. The study highlighted the compound's vibrational properties, hyperconjugative interactions, and charge delocalization, contributing to its stability and reactivity (Raju et al., 2015).

Spectroscopic and Supramolecular Studies

- Vibrational Spectroscopic Analysis : Research on chloramphenicol derivatives, closely related to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, utilized vibrational spectroscopy and DFT calculations to explore the molecular structure and non-conventional hydrogen bonds, providing insights into the molecular interactions and stability of these compounds (Fernandes et al., 2017).

Pharmaceutical Research and Development

- Potential Anti-Diabetic Agent : A study on a derivative of oxobutanoic acid, similar to 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid, explored its potential as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. The compound showed significant effects on plasma glucose and serum insulin levels in diabetic rat models (Khurana et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-(3-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYXHCXIVNUOJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353714 |

Source

|

| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15386-96-6 |

Source

|

| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)